2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole
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Overview
Description
2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole is a complex organic compound that features a thiazole ring substituted with a methyl group and a piperidine ring attached to a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole typically involves multiple steps, starting with the preparation of the thiazole ring and the piperidine ring separately. The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. The piperidine ring is often prepared via a nucleophilic substitution reaction involving a suitable piperidine precursor and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole include other thiazole derivatives and sulfonyl-containing piperidine compounds. Examples include:
- 2-((1-(Phenylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole
- 2-(((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. This can include differences in reactivity, binding affinity, and overall stability.
Biological Activity
The compound 2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole is a complex organic molecule characterized by its thiazole ring, piperidine moiety, and sulfonyl group. This structural diversity suggests significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections explore the biological activity of this compound based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C16H18ClFN2O2S3
- Molecular Weight : 420.96 g/mol
- CAS Number : 1428349-61-4
The compound's structure includes a thiazole ring known for its biological activity, particularly in antimicrobial applications against pathogens like Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate the activity of these targets, influencing various biochemical pathways related to disease processes .
Antimicrobial Activity
Research indicates that thiazole-containing compounds often exhibit significant antimicrobial properties. The presence of the sulfonyl group and the chlorofluorophenyl substituent in this compound may enhance its efficacy against a range of microbial strains.
Microbe | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Inhibition observed |
Anticancer Activity
The anticancer potential of similar thiazole derivatives has been documented, showing promising results in vitro against various cancer cell lines. For example, derivatives with piperidine structures have demonstrated cytotoxic effects, leading to apoptotic cell death in cancer models .
A comparative analysis of similar compounds indicates that modifications in structure can significantly alter their potency. For instance, a derivative with a piperidine moiety exhibited an IC50 value of 0.28 µg/mL against breast cancer MCF-7 cells .
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
Compound 4i | MCF-7 | 0.28 | Apoptosis induction via cell cycle arrest at G2/M phase |
Compound III | HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA expression levels |
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of synthesized derivatives against various cancer cell lines. For example, a study evaluated the cytotoxicity of thiazole derivatives against MCF-7 and HepG2 cell lines using the MTT assay. Results indicated that structural modifications could enhance activity significantly.
In Vivo Studies
In vivo studies involving animal models have shown that certain thiazole derivatives target specific cancer cells effectively. For instance, a radioactive tracing study indicated that a related compound effectively localized to sarcoma cells in tumor-bearing mice .
Properties
IUPAC Name |
2-[[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]methylsulfanyl]-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O2S3/c1-11-9-23-16(19-11)24-10-12-4-6-20(7-5-12)25(21,22)13-2-3-15(18)14(17)8-13/h2-3,8-9,12H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBUTGFHJQELBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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